molecular formula C11H17S+ B14548657 Butyl(methyl)phenylsulfanium CAS No. 62312-66-7

Butyl(methyl)phenylsulfanium

Cat. No.: B14548657
CAS No.: 62312-66-7
M. Wt: 181.32 g/mol
InChI Key: OLGSDLZDEVVMDY-UHFFFAOYSA-N
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Description

Conceptual Framework of Sulfonium (B1226848) Species

A key class of organosulfur compounds is sulfonium salts. A sulfonium ion is a positively charged cation where a sulfur atom is bonded to three organic substituents, represented by the general formula [R₃S]⁺. mdpi.com These salts are typically formed through the alkylation of a sulfide (B99878) (a thioether). britannica.com The geometry around the sulfur atom in a sulfonium salt is trigonal pyramidal, which can lead to chirality if the three substituents are different. core.ac.uk

The stability and reactivity of sulfonium salts are influenced by the nature of the organic groups attached to the sulfur atom. They are recognized for their good stability and have been increasingly utilized as reagents in organic synthesis. thieme-connect.com Their utility stems from their ability to act as electrophiles and their role as precursors to other reactive intermediates, such as sulfur ylides.

Significance of Organosulfur Chemistry in Modern Research

The significance of organosulfur chemistry in contemporary research is vast and multifaceted. Organosulfur compounds are not only crucial components of many natural substances like the amino acids cysteine and methionine but are also found in essential pharmaceuticals such as penicillin. mdpi.com In the field of materials science, organosulfur compounds are investigated for their potential in developing organic conductors and other advanced materials. rsc.org

Furthermore, the development of new synthetic methodologies often involves organosulfur reagents. Sulfonium salts, for instance, have gained prominence as alkylating and arylating agents in various chemical transformations, including cross-coupling reactions. thieme-connect.comnih.gov Their ability to participate in the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions makes them valuable tools for synthetic chemists. thieme-connect.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62312-66-7

Molecular Formula

C11H17S+

Molecular Weight

181.32 g/mol

IUPAC Name

butyl-methyl-phenylsulfanium

InChI

InChI=1S/C11H17S/c1-3-4-10-12(2)11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3/q+1

InChI Key

OLGSDLZDEVVMDY-UHFFFAOYSA-N

Canonical SMILES

CCCC[S+](C)C1=CC=CC=C1

Origin of Product

United States

Synthetic Methodologies for Triorganosulfonium Salts Bearing Alkyl and Aryl Substituents

Synthetic Routes via Thioether Alkylation

The alkylation of thioethers represents a fundamental and widely utilized method for the synthesis of sulfonium (B1226848) salts. This approach leverages the nucleophilicity of the sulfur atom in a thioether to attack an electrophilic carbon, leading to the formation of a stable triorganosulfonium cation.

Nucleophilic Substitution with Alkyl Halides and Electrophilic Alkylating Agents

The most direct route to triorganosulfonium salts like butyl(methyl)phenylsulfanium involves the S-alkylation of a corresponding thioether. vulcanchem.com In this method, a thioether, such as methyl phenyl sulfide (B99878), acts as a nucleophile, attacking an alkyl halide, like butyl bromide. This reaction proceeds via a standard SN2 mechanism, resulting in the formation of the desired sulfonium salt. vulcanchem.com The efficiency of the reaction can be influenced by the nature of the leaving group on the alkylating agent and the reaction conditions employed.

Beyond simple alkyl halides, a variety of other electrophilic alkylating agents can be employed. The alkylation of methionine thioether groups, for instance, has been achieved using alkyl bromides in neat formic acid to produce polysulfonium derivatives. escholarship.org This highlights the utility of strong acids as solvents to facilitate the reaction. A general compilation of methods for preparing S-(alkyl)sulfonium salts underscores the versatility of this approach, showcasing various combinations of thioethers and alkylating agents. nih.gov

The general reaction can be summarized as: R¹-S-R² + R³-X → [R¹R²R³S]⁺X⁻ Where R¹, R² are aryl or alkyl groups, R³ is an alkyl group, and X is a halide or another suitable leaving group.

Table 1: Examples of Thioether Alkylation for Sulfonium Salt Synthesis This table is interactive. You can sort and filter the data.

Thioether Precursor Alkylating Agent Product Reference
Methyl phenyl sulfide Butyl bromide Butyl(methyl)phenylsulfanium bromide vulcanchem.com
Poly-DL-methionine Methyl bromide Poly-methylsulfonium salt escholarship.org
Diaryl sulfides 1-Alkynyl(aryl)-λ³-iodanes Alkynyl-substituted sulfonium salts nih.gov
Thioanisole Benzyne (B1209423) (from 1a) Methyl(diphenyl)sulfonium salt nih.gov

Stereoselective Synthesis of Chiral Sulfonium Cations

The synthesis of chiral sulfonium cations, where the sulfur atom is a stereocenter, requires stereoselective methods. A significant approach involves the alkylation of optically active sulfoxides. For instance, optically active alkyl p-tolyl sulfoxides can be treated with triethyloxonium (B8711484) tetrafluoroborate, followed by reaction with a dialkylcadmium reagent. core.ac.uk This process has been shown to proceed with a predictable inversion of stereochemistry at the sulfur center, allowing for the assignment of absolute configurations to the resulting chiral sulfonium salts. core.ac.uk

Another strategy utilizes chiral sulfides derived from natural products, such as camphor. The reaction of these camphor-derived chiral sulfides with electrophiles like 3-bromo-1-trimethylsilylpropyne leads to the formation of chiral sulfonium salts. psu.edu These salts can then be used as precursors for chiral ylides in asymmetric synthesis, for example, in the preparation of optically active acetylenylaziridines. psu.edumdpi.com The stereochemical outcome of such reactions can often be tuned by the choice of reagents and reaction conditions. psu.edu

Advanced Synthesis Strategies for Diverse Sulfonium Architectures

While thioether alkylation is a cornerstone, more advanced synthetic strategies have been developed to access a wider variety of sulfonium salt structures, often under milder conditions or from different precursor classes.

Transformations Involving Sulfoxides

Sulfoxides serve as versatile precursors for sulfonium salts through activation with electrophilic reagents. chim.it The activation of a sulfoxide (B87167) with an acid anhydride (B1165640), such as triflic anhydride (Tf₂O), generates a highly reactive S(IV) intermediate in situ. This intermediate can then undergo an electrophilic aromatic substitution reaction with an arene to afford the corresponding S-aryl sulfonium salt. nih.gov This method is particularly valuable for creating triarylsulfonium or mixed alkyl-arylsulfonium salts. nih.gov

A related one-pot synthesis involves the reaction of sodium sulfinates with aromatic compounds in the presence of a strong acid like trifluoromethanesulfonic acid. rsc.orgrsc.org This electrophilic reaction can yield either aryl sulfoxides or, with appropriate stoichiometry and reaction conditions, proceed further to form aryl sulfonium salts. For example, the reaction of toluene (B28343) with sodium methanesulfinate (B1228633) quantitatively yields methylbis(4-tolyl)sulfonium trifluoromethanesulfonate. rsc.org

Table 2: Sulfonium Salt Synthesis from Sulfoxide and Sulfinate Precursors This table is interactive. You can sort and filter the data.

Precursor Reagents Product Type Reference
Diphenyl sulfoxide Aryl Grignard reagent Triarylsulfonium salt rsc.org
Sulfoxide (general) Triflic anhydride, Arene S-Aryl sulfonium salt nih.gov
Sodium methanesulfinate Toluene, Trifluoromethanesulfonic acid Diaryl(methyl)sulfonium salt rsc.org
Optically active sulfoxide Triethyloxonium tetrafluoroborate, Dialkylcadmium Optically active dialkylarylsulfonium salt core.ac.uk

Generation from Benzyne Precursors

A modern and efficient method for synthesizing aryl sulfonium salts involves the trapping of benzyne intermediates with thioethers. nih.gov Traditional benzyne generation requires strongly basic and anhydrous conditions, which can lead to side reactions and limit substrate scope. nih.gov However, the development of pseudocyclic arylbenziodoxaboroles as benzyne precursors allows the reaction to proceed under mild, neutral, and aqueous conditions at room temperature. umn.eduacs.org

In this method, the benzyne is generated in situ and rapidly reacts with a sulfide substrate. The initial zwitterionic intermediate is immediately protonated by water, leading to the selective and high-yield formation of the sulfonium salt. nih.gov This strategy is compatible with a wide range of functional groups on the sulfide and has been successfully applied to alkyl aryl sulfides, diaryl sulfides, and dialkyl sulfides. nih.govarkat-usa.org For instance, the reaction of phenyl ethyl sulfide with benzyne generated in this manner produces the corresponding sulfonium salt in quantitative yield. acs.org

Electrochemical Approaches to Sulfonium Compounds

Electrochemical methods offer a green and efficient alternative for synthesizing sulfur-containing compounds, including sulfonium salts. These approaches utilize an electric current to drive redox reactions, avoiding the need for chemical oxidants or reductants. sioc-journal.cnresearchgate.net

Anodic oxidation provides a direct pathway for the synthesis of sulfonium salts from sulfides. For example, the electrochemical oxidation of diphenyl sulfide in the presence of an appropriate supporting electrolyte can lead to the formation of a sulfonium salt. acs.org Electrochemical methods have also been used to generate reactive intermediates like β-haloalkoxysulfonium ions from alkenes, which can then be transformed into other functional molecules. beilstein-journals.org While the direct electrochemical synthesis of a specific compound like butyl(methyl)phenylsulfanium is not widely documented, the principles demonstrated in the synthesis of other sulfonium salts suggest its feasibility. The field of organic electrosynthesis is expanding, showing great potential for the clean and efficient construction of complex sulfur compounds. sioc-journal.cn

Influence of Steric and Electronic Factors from Butyl, Methyl, and Phenyl Moieties on Synthesis

Steric Factors:

The bulkiness of the substituents around the sulfur atom plays a crucial role in the feasibility of synthetic routes. The butyl group, being larger than the methyl group, introduces considerable steric hindrance. This steric bulk can impede the approach of reagents to the sulfur atom, thereby slowing down reaction rates. researchgate.net

In the context of synthesizing Butyl(methyl)phenylsulfanium via the butylation of methyl phenyl sulfide, the steric hindrance from the butyl group becomes more pronounced as the reaction progresses. While the initial approach of the butylating agent to the sulfur atom of methyl phenyl sulfide is feasible, the resulting sulfonium salt will have a sterically crowded sulfur center. This crowding can influence the equilibrium of the reaction, especially if the reaction is reversible. nih.gov

Conversely, when considering the methylation of butyl phenyl sulfide, the smaller size of the methylating agent (e.g., methyl iodide) would face less steric opposition. However, the pre-existing butyl group on the sulfur already presents a degree of steric hindrance.

The following table illustrates the general impact of alkyl group size on the rate of S-alkylation reactions, a principle directly applicable to the synthesis of Butyl(methyl)phenylsulfanium.

Alkylating AgentRelative Rate of S-AlkylationSteric Hindrance
Methyl HalideFastestLow
Ethyl HalideIntermediateModerate
Isopropyl HalideSlowHigh
tert-Butyl HalideVery Slow / No ReactionVery High

This table provides a generalized trend based on established principles of steric hindrance in SN2 reactions.

Electronic Factors:

The electronic nature of the phenyl group significantly modulates the nucleophilicity of the sulfur atom in precursor molecules like methyl phenyl sulfide. The phenyl group is generally considered to be electron-withdrawing via induction but can also act as an electron-donating group through resonance, delocalizing the lone pairs of the sulfur atom into the aromatic ring. This delocalization reduces the electron density on the sulfur, making it a weaker nucleophile compared to a dialkyl sulfide. researchgate.net

This reduced nucleophilicity of the sulfur in methyl phenyl sulfide means that more forcing conditions or more reactive alkylating agents may be required for the butylation step to proceed at a reasonable rate. The electronic effect of the phenyl group is a critical consideration when designing the synthesis of Butyl(methyl)phenylsulfanium.

Furthermore, the positive charge on the sulfur atom in the final sulfonium salt is stabilized by delocalization into the phenyl ring. This stabilization can act as a thermodynamic driving force for the reaction.

The interplay of these electronic effects can be summarized as follows:

MoietyPrimary Electronic Effect on SynthesisConsequence
Phenyl GroupElectron-withdrawing (inductive) & Resonance delocalizationReduces the nucleophilicity of the sulfur in the starting sulfide.
Methyl GroupWeakly electron-donatingMinimal electronic influence compared to the phenyl and butyl groups.
Butyl GroupElectron-donating (inductive)Increases electron density on the sulfur, but this effect is often overshadowed by its steric bulk.

This table outlines the principal electronic influences of the substituents on the synthesis of Butyl(methyl)phenylsulfanium.

Elucidation of Reaction Mechanisms in Butyl Methyl Phenylsulfanium Transformations

Mechanistic Pathways of Nucleophilic Attack on Sulfur

Nucleophilic substitution at the tricoordinate sulfur atom of a sulfonium (B1226848) salt like butyl(methyl)phenylsulfanium is a key transformation. These reactions generally proceed with inversion of configuration at the sulfur center. mdpi.comacs.orgmdpi.com The mechanism is often not a simple, one-step Sₙ2 process but rather a stepwise addition-elimination (A–E) pathway. mdpi.comnih.gov

This A–E mechanism involves the initial attack of a nucleophile on the sulfur atom to form a transient, tetracoordinate sulfurane intermediate. mdpi.comnih.gov For the reaction to proceed with inversion of configuration, the entering nucleophile and the departing leaving group must occupy specific positions in the trigonal bipyramidal geometry of this sulfurane intermediate. mdpi.com The most energetically favorable pathway involves the formation of a stable sulfurane where the most electronegative groups are positioned at the apical sites. mdpi.com The subsequent expulsion of the leaving group from an apical position results in the observed inversion of stereochemistry at the sulfur center. mdpi.commdpi.com

In the case of butyl(methyl)phenylsulfanium, a nucleophile (Nu⁻) would attack the sulfur atom, leading to a sulfurane intermediate. The departure of one of the substituents, for instance, methyl phenyl sulfide (B99878), would complete the substitution. The facility of this reaction is dependent on the leaving group's ability to depart; neutral sulfides like methyl phenyl sulfide are excellent leaving groups. libretexts.org The stability of the leaving group is a crucial factor; groups that can stabilize a negative charge, often through resonance, are generally better leaving groups. libretexts.org

Kinetic studies have provided direct evidence for the inversion of configuration during these substitution reactions. acs.org For example, the alkaline hydrolysis of optically active dialkoxysulfonium salts yields products with a predominant inversion of configuration, supporting the A-E mechanism through a sulfurane intermediate. mdpi.comnih.gov However, it is noted that in some cases, significant racemization can occur, indicating the complexity of the reaction environment. mdpi.com

Table 1: Stereochemical Outcome of Nucleophilic Substitution at Sulfur

Starting Material Class Nucleophile Proposed Mechanism Stereochemical Outcome
Optically Active Sulfonium Salt Hydroxide Anion Addition-Elimination (A-E) Predominant Inversion of Configuration mdpi.comnih.gov
Optically Active Sulfinate Alcohol (Acid-catalyzed) Sₙ2-like Inversion of Configuration acs.org
Optically Active Sulfoxide (B87167) Grignard/Dialkylcadmium Addition-Elimination (A-E) Inversion of Configuration core.ac.uk

Formation and Reactivity of Sulfur Ylides

Sulfur ylides are zwitterionic species that are typically generated by the deprotonation of a carbon atom adjacent (alpha) to the positively charged sulfonium center. numberanalytics.com For butyl(methyl)phenylsulfanium, treatment with a suitable base can remove a proton from the butyl or methyl group, forming a highly reactive ylide intermediate. The stability and subsequent reactivity of the ylide are influenced by the substituents on the carbanion. oup.com

Once formed, these sulfur ylides are known to undergo characteristic sigmatropic rearrangements, which are powerful methods for forming new carbon-carbon bonds. rsc.org The two most prominent rearrangements are the oup.comnih.gov-sigmatropic (Sommelet-Hauser) and the oup.comresearchgate.net-sigmatropic (Stevens) rearrangements.

The Sommelet-Hauser rearrangement is a oup.comnih.gov-sigmatropic shift that typically occurs with allylic or benzylic sulfonium ylides. researchgate.netscispace.com The reaction involves a concerted, six-electron, five-membered cyclic transition state. researchgate.net This process is often favored under thermodynamic control. The development of catalytic asymmetric Sommelet-Hauser rearrangements has been a significant challenge, primarily due to the difficulty in differentiating the enantiotopic lone pairs of electrons on the sulfur atom during the formation of the chiral ylide intermediate. researchgate.netacs.org

The Stevens rearrangement is a oup.comresearchgate.net-shift involving the migration of a group from the sulfur atom to the adjacent carbanionic carbon. numberanalytics.com The mechanism of the Stevens rearrangement has been a subject of debate, with evidence pointing towards a pathway involving the homolytic cleavage of the C-S bond to form a radical pair, which then recombines within a solvent cage. oup.com This "radicalish" mechanism explains the formation of ring-expanded products in certain cyclic systems. oup.comoup.com The enantioselective oup.comresearchgate.net-Stevens rearrangement is considered challenging due to the complex mechanistic nature, where diradical, concerted, or ion pair pathways can influence stereoselectivity. rsc.org The competition between the Stevens and Sommelet-Hauser rearrangements can often be controlled by factors such as the electronic properties of the substituents and solvent effects. rsc.org

Table 2: Comparison of Stevens and Sommelet-Hauser Rearrangements

Feature Stevens Rearrangement Sommelet-Hauser Rearrangement
Sigmatropic Shift oup.comresearchgate.net-shift numberanalytics.com oup.comnih.gov-shift researchgate.net
Proposed Mechanism Homolytic cleavage to a radical pair, followed by recombination. oup.com Concerted pericyclic reaction. researchgate.net
Typical Substrates General sulfonium ylides. Ylides with adjacent allylic or benzylic groups. researchgate.netscispace.com
Key Application Formation of a new C-C bond adjacent to the original carbanion. nih.gov ortho-Functionalization of aromatic rings. scispace.com

Carbon-Sulfur Bond Cleavage Processes and Radical Intermediates

Beyond ylide formation, the carbon-sulfur bonds in sulfonium salts like butyl(methyl)phenylsulfanium can undergo homolytic cleavage to generate radical intermediates. This process is often initiated by photolysis (UV irradiation) or through single-electron transfer (SET) from a photocatalyst. manchester.ac.uksoton.ac.uk The generation of radicals from sulfonium salts is a fundamental process found in nature, for instance in reactions involving S-adenosylmethionine (SAM). researchgate.net

Direct photolysis of triarylsulfonium salts has been shown to proceed from the singlet excited state, leading to both heterolytic and homolytic cleavage. ibm.com Homolytic cleavage results in a radical/radical-cation pair, which can then undergo in-cage recombination to form rearrangement products or escape the solvent cage to react further. ibm.comtandfonline.com The triplet excited state, accessed via sensitization, also leads to C-S bond cleavage, forming a triplet radical pair. ibm.com

The advent of photoredox catalysis has significantly expanded the synthetic utility of sulfonium salts as radical precursors under mild conditions. manchester.ac.uksoton.ac.uk In a typical photoredox cycle, a photoexcited catalyst reduces the sulfonium salt, causing C-S bond cleavage and generating an aryl or alkyl radical. soton.ac.uk This radical is then free to participate in various C-C bond-forming reactions. manchester.ac.ukthieme-connect.com For example, aryl radicals generated from arylsulfonium salts can be trapped by alkenes in processes analogous to the Heck reaction. researchgate.net

Excitation : A photocatalyst absorbs light.

Electron Transfer : The excited photocatalyst transfers an electron to the sulfonium salt.

Cleavage : The resulting sulfonium radical anion fragments, cleaving a C-S bond to release a radical (e.g., a phenyl radical) and a neutral sulfide (e.g., butyl methyl sulfide).

Reaction : The generated radical engages in subsequent chemical transformations.

This strategy has enabled a wide range of reactions, including alkylations and cyanations of arenes, showcasing the versatility of sulfonium salts as radical sources. researchgate.net

Chalcogen Bonding Interactions and Their Mechanistic Implications

Chalcogen bonding is a non-covalent interaction where an electrophilic region on a covalently bonded chalcogen atom (like sulfur) attracts a Lewis base. diva-portal.org In a sulfonium salt such as butyl(methyl)phenylsulfanium, the positively charged sulfur atom exhibits significant Lewis acidity, making it a potent chalcogen-bond donor. nih.gov This interaction is analogous to the more widely known hydrogen and halogen bonding. diva-portal.org

The chalcogen bond is highly directional, occurring along the axis of the covalent bond to the sulfur atom (the σ-hole). diva-portal.org The strength of this interaction is tunable by changing the substituents on the sulfur. The use of sulfonium salts as chalcogen-bond catalysts is an emerging area of research. researchgate.netscilit.com These catalysts can activate substrates by forming a chalcogen bond, facilitating various ionic transformations. researchgate.net

Mechanistically, chalcogen bonding can influence reaction pathways in several ways:

Anion Recognition and Binding : Sulfonium salts can bind to anions, influencing their reactivity and the stereochemical outcome of reactions. This has been observed in solid-state structures and studied in solution using NMR. diva-portal.org

Transition State Stabilization : By acting as a Lewis acid, the sulfur center can stabilize anionic character in a transition state, thereby lowering the activation energy of a reaction.

Catalysis : Alkynyl-substituted sulfonium salts have been explicitly demonstrated to act as chalcogen-bond catalysts for reactions like transfer hydrogenation and bromolactonization. researchgate.netresearchgate.net

Computational studies and X-ray crystallography have been instrumental in characterizing these interactions, confirming the presence of a region of positive electrostatic potential on the sulfur atom, which is responsible for the attractive interaction with Lewis bases. diva-portal.orgnih.gov The interplay between chalcogen bonding, hydrogen bonding, and anion-π interactions can be complex, with the dominant force depending on the specific molecular structure and environment. diva-portal.org

Stereochemical Control and Inversion at the Sulfur Center

Due to its pyramidal geometry, a sulfonium salt with three different substituents, like butyl(methyl)phenylsulfanium, is chiral at the sulfur atom. nih.gov The barrier to pyramidal inversion at the sulfur center is generally high enough to allow for the resolution of enantiomers at room temperature, making sulfonium salts stereochemically robust. nih.govcdnsciencepub.com

The synthesis of optically active sulfonium salts can be achieved through several methods, including the alkylation of optically active sulfoxides. core.ac.uk This reaction typically proceeds with inversion of configuration at the sulfur atom. core.ac.uk Spontaneous resolution upon crystallization has also been observed for certain chiral sulfonium salts. rsc.orgrsc.org

The stereochemistry at the sulfur center is a critical element in many of its transformations:

Nucleophilic Substitution : As discussed in section 3.1, nucleophilic attack at the sulfur center overwhelmingly proceeds with inversion of configuration. mdpi.comcore.ac.uk This stereospecificity is a hallmark of an Sₙ2-like or A-E mechanism. acs.orgmdpi.com In some cases, substitution can occur with retention of configuration, depending on the nature of the nucleophile and the specific structure of the sulfonium salt. oup.com

Ylide Reactions : In asymmetric reactions involving chiral sulfur ylides, the stereochemistry of the final product is influenced by the configuration at the sulfur center. beilstein-journals.org The chiral catalyst or reagent can control the facial selectivity of the ylide's attack on an electrophile. researchgate.netbeilstein-journals.org

Racemization : Chiral sulfonium salts can racemize via pyramidal inversion. cdnsciencepub.com The rate of this inversion is influenced by the substituents on the sulfur atom; electron-withdrawing groups tend to increase the inversion barrier, while steric bulk can accelerate it. cdnsciencepub.comcdnsciencepub.com

The ability to control and predict the stereochemical outcome of reactions at the sulfur center is crucial for the application of sulfonium salts in asymmetric synthesis. beilstein-journals.orgresearchgate.net

Alkyl and Aryl Transfer Reagents

Sulfonium salts, including structures analogous to Butyl(methyl)phenylsulfanium, are recognized as effective alkyl and aryl transfer reagents in organic synthesis. thieme-connect.comthieme-connect.com Their utility stems from the electron-deficient nature of the sulfur center, which renders the attached carbon groups electrophilic and susceptible to nucleophilic attack. thieme-connect.com The dialkyl- or diarylsulfide moiety serves as an excellent leaving group, facilitating the transfer of an alkyl or aryl group to a variety of nucleophiles. nih.gov This reactivity has positioned sulfonium salts as viable alternatives to traditional alkylating and arylating agents like organohalides and triflates, particularly in cross-coupling reactions. nih.govrsc.org

The application of alkylsulfonium salts as alkyl-transfer reagents has seen a resurgence, with numerous heteroatom- and carbon-centered nucleophiles being successfully alkylated under mild conditions. thieme-connect.comthieme-connect.com Similarly, aryl sulfonium salts are established as potent arylating agents in transition-metal-catalyzed cross-coupling reactions. nih.govrsc.org The ease of preparation and the ability to tune the steric and electronic properties of the sulfonium salt by varying the substituents on the sulfur atom provide a high degree of control over their reactivity. thieme-connect.com

The ability of sulfonium salts to act as precursors for either ylides or as electrophilic partners in coupling reactions makes them exceptionally useful for forming new carbon-carbon bonds.

Cyclopropanation, Epoxidation, and Aziridination:

A primary application of S-alkyl sulfonium salts is their role as precursors to sulfur ylides, which are powerful reagents for constructing three-membered rings. nih.govmdpi.com Upon treatment with a base, the sulfonium salt is deprotonated at the α-carbon to form a sulfur ylide. This nucleophilic intermediate then reacts with various electrophiles. mdpi.com

Epoxidation: In the classic Johnson-Corey-Chaykovsky reaction, a sulfur ylide reacts with a carbonyl compound (an aldehyde or ketone) to form an epoxide. mdpi.comorganicchemistrydata.org This reaction is a cornerstone of organic synthesis for accessing oxiranes, which are valuable synthetic intermediates. thieme-connect.combris.ac.uksnmjournals.org The reaction proceeds via the initial nucleophilic addition of the ylide to the carbonyl carbon, forming a betaine (B1666868) intermediate which then undergoes intramolecular ring-closure to yield the epoxide and a sulfide byproduct. mdpi.com The choice of ylide (e.g., dimethylsulfonium methylide vs. dimethylsulfoxonium methylide) can influence the stereochemical outcome and the reaction pathway, particularly with α,β-unsaturated carbonyls. organicchemistrydata.org

Aziridination: Analogous to epoxidation, sulfur ylides react with imines to produce aziridines. mdpi.comthieme-connect.com This transformation is crucial for synthesizing nitrogen-containing heterocycles. The reaction mechanism mirrors that of epoxidation, involving the formation of a betaine intermediate followed by cyclization. mdpi.comacs.org The stereoselectivity of the aziridination can often be controlled by using chiral sulfonium salts, enabling the synthesis of enantiomerically enriched aziridines. mdpi.comacs.org

Cyclopropanation: When reacted with electron-deficient alkenes, such as α,β-unsaturated esters or ketones, sulfur ylides can afford cyclopropanes. mdpi.comnih.gov This reaction provides a direct route to highly functionalized three-membered carbocycles. The reaction is often stereoselective, and both stoichiometric and catalytic asymmetric versions have been developed using chiral sulfides. mdpi.comnih.gov

The following table summarizes the formation of three-membered rings using sulfonium ylides generated from their corresponding salts.

Reaction TypeElectrophileYlide PrecursorProductRef.
EpoxidationAldehyde/KetoneAlkylsulfonium SaltEpoxide mdpi.comorganicchemistrydata.org
AziridinationImineAlkylsulfonium SaltAziridine mdpi.comacs.org
Cyclopropanationα,β-Unsaturated CarbonylAlkylsulfonium SaltCyclopropane mdpi.comnih.gov

Cross-Coupling Reactions:

Aryl and alkyl sulfonium salts have become prominent electrophilic partners in transition-metal-catalyzed cross-coupling reactions, serving as effective surrogates for organic halides. nih.govnih.gov Their use was pioneered by Liebeskind and has since been expanded to numerous coupling methodologies, including Suzuki-Miyaura, Stille, Negishi, and Sonogashira reactions. nih.govrsc.orgnih.gov

In these transformations, the sulfonium salt undergoes oxidative addition to a low-valent transition metal catalyst (commonly palladium or nickel), cleaving a carbon-sulfur bond. nih.govbsb-muenchen.de The resulting organometallic intermediate then participates in the standard catalytic cycle of transmetalation and reductive elimination to form the new C-C bond. acs.org

Key advantages of using sulfonium salts in cross-coupling include:

Stability: Many sulfonium salts, such as azulenesulfonium and pyrrolylsulfonium salts, are bench-stable, crystalline solids, offering handling advantages over often unstable or difficult-to-prepare organohalides. rsc.orgnih.gov

Accessibility: They can be synthesized directly from arenes and heteroarenes via methods like the interrupted Pummerer reaction, providing access to regioisomers that may be difficult to obtain otherwise. rsc.orgacs.org

Reactivity: The positively charged nature of the sulfonium group can facilitate oxidative addition. acs.org They have been successfully employed in couplings where traditional substrates like benzylic halides would be unstable. acs.org

Photoredox Catalysis: The advent of photoredox catalysis has further broadened the scope of sulfonium salts in C-C bond formation. manchester.ac.uksoton.ac.uk Under irradiation with visible light, sulfonium salts can be reduced to generate radical intermediates, which then engage in coupling reactions. manchester.ac.ukacs.orgnih.gov

The table below showcases the versatility of sulfonium salts in various cross-coupling reactions.

Coupling ReactionCatalystCoupling PartnerProduct TypeRef.
Suzuki-MiyauraPdOrganoboron ReagentBiaryl, etc. nih.govacs.org
StillePdOrganotin ReagentBiaryl, etc. rsc.orgacs.org
NegishiNiOrganozinc ReagentBiaryl, etc. acs.orgacs.org
C-H ArylationPhotoinducedArene/HeteroareneBiaryl acs.org
Reductive CouplingNiAryl HalideBiaryl bsb-muenchen.de

Beyond C-C bonds, sulfonium salts are proficient reagents for constructing carbon-heteroatom bonds. sioc-journal.cn They act as electrophilic sources of aryl or alkyl groups that can be trapped by a wide range of heteroatom nucleophiles. thieme-connect.comnih.gov

This reactivity is exploited in both transition-metal-catalyzed and metal-free systems. For instance, palladium/copper co-catalyzed systems have been developed for the N-arylation of anilines using aryl sulfonium salts, yielding diarylamines. nih.govrhhz.net Similarly, hydroxylated arenes can be synthesized from aryl sulfonium salts using hydroxylative agents in the presence of a base. researchgate.net

Visible-light photoredox catalysis has also enabled new pathways for C-heteroatom bond formation, including C-B, C-N, C-O, and C-S bond formation, by generating radical intermediates from sulfonium salt precursors. sioc-journal.cnsioc-journal.cn The broad utility of sulfonium salts in these reactions highlights their importance as versatile building blocks in synthetic chemistry. sciengine.comsioc-journal.cn

Catalytic Roles in Organic Transformations

While often used as stoichiometric reagents, sulfonium salts and their derivatives can also play crucial catalytic roles in a variety of organic reactions.

In the realm of organocatalysis, sulfonium salts have been employed as noncovalent catalysts. acs.orgresearchgate.netnih.gov Their catalytic activity often stems from their ability to act as chalcogen-bond (ChB) donors. acs.orgresearchgate.net The positively charged sulfur atom possesses a region of positive electrostatic potential (a σ-hole), which can interact with and activate Lewis basic substrates, such as carbonyls and imines, facilitating subsequent reactions. acs.orgresearchgate.net

For example, S-aryl dibenzothiophenium salts have demonstrated remarkable catalytic activity in the multicomponent Groebke–Blackburn–Bienaymé reaction by activating carbonyl and imine moieties through these noncovalent interactions. acs.orgnih.gov Kinetic and computational studies support that this activation is key to their catalytic effect. acs.orgresearchgate.net Additionally, chiral sulfonium salts have been used in asymmetric phase-transfer catalysis. rhhz.net

The participation of sulfonium salts in transition-metal-catalyzed reactions is one of their most significant applications. nih.gov As detailed in the cross-coupling section (4.1.1), they serve as excellent electrophilic partners, effectively replacing organic (pseudo)halides. ccspublishing.org.cnnih.gov The key step is the activation of a C-S bond via oxidative addition to a metal center (e.g., Pd(0) or Ni(0)). nih.govacs.org This process makes the rich chemistry of transition metal catalysis accessible to a broader range of organosulfur compounds. nih.gov

Recent advancements have expanded their use to a variety of transformations beyond standard cross-couplings, including Mizoroki-Heck reactions, alkoxycarbonylations, Miyaura borylations, and reductive carboxylations, all proceeding through C-S bond activation. nih.gov Furthermore, the combination of sulfonium salt chemistry with photoredox catalysis has unlocked novel reactivity, such as photoinduced nickel-catalyzed cross-coupling reactions. rsc.org

Precursors for Reactive Intermediates

The generation of highly reactive intermediates is a fundamental strategy in organic synthesis, and sulfonium salts are valuable precursors for two key classes: sulfur ylides and carbenes. nih.govacs.orgcas.cn

The deprotonation of an S-alkyl sulfonium salt with a base is the classical method for generating a sulfur ylide. nih.govmdpi.com These ylides are nucleophilic species that are central to the epoxidation, aziridination, and cyclopropanation reactions discussed previously (Section 4.1.1). mdpi.comorganicchemistrydata.org The stability and reactivity of the ylide can be tuned by the substituents on the sulfur atom and the α-carbon. oaepublish.com

In some cases, sulfonium salts or the ylides derived from them can serve as precursors to carbenes. nih.govacs.orgcas.cn This can occur via α-elimination from the ylide intermediate. nih.gov More commonly, the reaction of a sulfonium ylide with a transition metal catalyst generates a metal carbene complex in situ. ccspublishing.org.cn This strategy is particularly valuable when the corresponding diazo compounds, the traditional carbene precursors, are unstable or hazardous. ccspublishing.org.cnnih.gov These metal-stabilized carbenes can then participate in a wide range of characteristic carbene transfer reactions, including cyclopropanation and sigmatropic rearrangements (e.g., the Doyle-Kirmse reaction). ccspublishing.org.cnnih.gov

Conclusion

Butyl(methyl)phenylsulfanium, as a representative of the broader class of organosulfur cations, embodies the rich and versatile chemistry of sulfonium (B1226848) salts. While specific research on this particular compound is limited, its synthesis, properties, and reactivity can be confidently predicted based on the well-established chemical principles governing its structural analogues. From their role as alkylating agents to their participation in modern cross-coupling reactions and the formation of synthetically useful ylides, sulfonium salts like Butyl(methyl)phenylsulfanium continue to be of significant interest in the advancement of chemical science. Further investigation into the specific characteristics and applications of such compounds could unveil new and valuable synthetic methodologies.

Theoretical and Computational Investigations of Butyl Methyl Phenylsulfanium

Electronic Structure and Bonding Analysis

The electronic structure of a sulfonium (B1226848) salt like Butyl(methyl)phenylsulfanium is key to understanding its stability and reactivity. The central sulfur atom is bonded to three carbon substituents—a butyl group, a methyl group, and a phenyl group—and carries a formal positive charge.

Molecular Geometry: Computational calculations, such as Density Functional Theory (DFT), would predict a pyramidal geometry around the sulfur center for Butyl(methyl)phenylsulfanium. nih.govthieme-connect.de This is a consequence of the stereochemically active lone pair of electrons on the sulfur atom, making the molecule isostructural with phosphines. nih.gov The bond angles around the sulfur atom are expected to be in the range of 100-103°, deviating from the ideal tetrahedral angle due to the steric bulk of the substituents and the influence of the lone pair. nih.govthieme-connect.de The C-S bond lengths are typically around 1.8 Å. thieme-connect.de

Table 1: Predicted Geometric Parameters for Butyl(methyl)phenylsulfanium Cation

Parameter Predicted Value
C(butyl)-S Bond Length ~1.81 Å
C(methyl)-S Bond Length ~1.80 Å
C(phenyl)-S Bond Length ~1.81 Å
C(butyl)-S-C(methyl) Angle ~101°
C(butyl)-S-C(phenyl) Angle ~102°
C(methyl)-S-C(phenyl) Angle ~102°

Note: These values are illustrative and based on typical data for similar sulfonium salts from computational studies.

Charge Distribution and Molecular Orbitals: Natural Population Analysis (NPA) calculations on analogous sulfonium salts indicate that the positive charge is not entirely localized on the sulfur atom but is delocalized over the entire cation, with the sulfur atom bearing a significant partial positive charge. nih.gov The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for determining the molecule's reactivity. For aryl sulfonium salts, the LUMO is often associated with the σ* orbitals of the C-S bonds, indicating that these bonds are susceptible to nucleophilic attack. nih.gov This low-lying LUMO makes the sulfonium salt a good electrophile.

Computational Modeling of Reaction Pathways and Energy Profiles

Computational modeling is instrumental in mapping out the potential reaction pathways for Butyl(methyl)phenylsulfanium and calculating the associated energy changes. DFT calculations are frequently used to locate transition states and intermediates along a reaction coordinate, providing a detailed picture of the reaction mechanism. researchgate.netacs.org

Nucleophilic Substitution: One of the primary reaction pathways for sulfonium salts is nucleophilic substitution, where the sulfonium ion acts as an alkylating or arylating agent. nih.gov For Butyl(methyl)phenylsulfanium, a nucleophile (Nu⁻) can attack any of the three carbon atoms attached to the sulfur, with the departure of methyl phenyl sulfide (B99878), butyl phenyl sulfide, or butyl methyl sulfide as the leaving group.

Reaction Pathways:

Path A (Methyl transfer): Nu⁻ + [CH₃(C₄H₉)(C₆H₅)S]⁺ → Nu-CH₃ + C₄H₉-S-C₆H₅

Path B (Butyl transfer): Nu⁻ + [CH₃(C₄H₉)(C₆H₅)S]⁺ → Nu-C₄H₉ + CH₃-S-C₆H₅

Path C (Phenyl transfer): Nu⁻ + [CH₃(C₄H₉)(C₆H₅)S]⁺ → Nu-C₆H₅ + CH₃-S-C₄H₉

Computational modeling can determine the activation energy for each pathway. Generally, attack at the least sterically hindered group (methyl) is kinetically favored. The energy profile for such a reaction would show the energy of the reactants, the transition state, and the products, allowing for the calculation of the reaction rate.

Table 2: Illustrative Energy Profile Data for Nucleophilic Attack on Butyl(methyl)phenylsulfanium

Reaction Pathway Relative Activation Energy (kcal/mol) Reaction Enthalpy (kcal/mol)
Methyl Transfer Lowest Exothermic
Butyl Transfer Intermediate Exothermic
Phenyl Transfer Highest Exothermic

Note: This table represents a qualitative prediction based on general principles of reactivity for sulfonium salts.

Prediction of Reactivity and Selectivity Trends

Theoretical calculations can predict how the structure of Butyl(methyl)phenylsulfanium influences its reactivity and the selectivity of its reactions.

Reactivity: The electrophilicity of the sulfonium ion is a key determinant of its reactivity. This can be quantified by calculating the energy of the LUMO; a lower LUMO energy implies higher reactivity towards nucleophiles. The presence of the electron-withdrawing phenyl group is expected to lower the LUMO energy compared to a simple trialkylsulfonium salt, thus enhancing its reactivity as an alkylating agent.

Selectivity: The selectivity of nucleophilic attack (i.e., which group is transferred) is governed by a combination of steric and electronic factors.

Steric Hindrance: The methyl group is the least sterically hindered, followed by the n-butyl group, and then the phenyl group. This trend suggests that methyl transfer would be the most favorable pathway.

Electronic Effects: The stability of the potential leaving group (a dialkyl sulfide) also plays a role. Computational models can precisely quantify these effects to predict the product distribution. For instance, density functional theory calculations have been used to explain the high diastereoselectivity observed in reactions of other complex sulfonium salts. acs.orgmdpi.com

Recent research has also highlighted the role of sulfonium salts as precursors to radicals under photoredox catalysis. manchester.ac.ukresearchgate.net Computational studies can help predict the feasibility of single-electron reduction of Butyl(methyl)phenylsulfanium to form a radical species, opening up alternative reaction pathways. manchester.ac.uknih.gov

Molecular Dynamics Simulations in Solution Phase

Molecular dynamics (MD) simulations can provide insights into the behavior of Butyl(methyl)phenylsulfanium in a solvent, which is crucial for understanding its reactivity in a realistic chemical environment. ucl.ac.ukrsc.org

Solvation Structure: MD simulations can model the arrangement of solvent molecules around the Butyl(methyl)phenylsulfanium cation. In a polar solvent like water or acetonitrile, the solvent molecules would orient themselves to solvate the positive charge on the sulfonium ion and the hydrophobic alkyl and aryl chains. The simulation can provide radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from the sulfur atom or other parts of the cation.

Ion Pairing: In solution, the Butyl(methyl)phenylsulfanium cation will be associated with a counter-anion. MD simulations can explore the extent of ion pairing, distinguishing between contact ion pairs, solvent-separated ion pairs, and free ions. The nature of this ion pairing can significantly affect the reactivity of the sulfonium salt.

Dynamic Properties: MD simulations can also be used to calculate dynamic properties such as the diffusion coefficient of the ion in a particular solvent. ucl.ac.ukrsc.org This information is valuable for understanding transport properties and reaction kinetics in solution. The simulations track the trajectory of the ion over time, providing a detailed picture of its movement and interactions with the surrounding solvent molecules.

Table 3: Compound Names Mentioned in the Article

Compound Name
Butyl(methyl)phenylsulfanium
Methyl phenyl sulfide
Butyl phenyl sulfide

Advanced Analytical Characterization Techniques for Organosulfur Compounds in Mechanistic Studies

Spectroscopic Methods for Structural Elucidation (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)

Spectroscopic methods are fundamental in determining the molecular structure of Butyl(methyl)phenylsulfanium, providing detailed information about its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of Butyl(methyl)phenylsulfanium.

¹H NMR: Proton NMR provides information on the number of different types of protons and their neighboring environments. For Butyl(methyl)phenylsulfanium, distinct signals would be expected for the protons of the butyl, methyl, and phenyl groups. The chemical shifts are influenced by the positively charged sulfur atom, which deshields adjacent protons, causing them to appear at a lower field. libretexts.orglibretexts.org

¹³C NMR: Carbon NMR offers direct insight into the carbon skeleton of the molecule. bhu.ac.in Each non-equivalent carbon atom in the butyl, methyl, and phenyl groups would produce a unique signal. hw.ac.ukoregonstate.edu The chemical shifts in ¹³C NMR are also significantly affected by the electronegativity of the sulfur atom. hw.ac.uk

A table of predicted NMR chemical shifts for Butyl(methyl)phenylsulfanium is presented below, based on typical values for similar structural motifs. libretexts.orgchemistrysteps.comcompoundchem.compdx.edu

Group ¹H NMR Predicted Chemical Shift (δ, ppm) ¹³C NMR Predicted Chemical Shift (δ, ppm)
Phenyl-H7.5 - 8.0125 - 135
S⁺-CH₃3.0 - 3.525 - 35
S⁺-CH₂- (Butyl)3.5 - 4.045 - 55
-CH₂- (Butyl)1.5 - 2.020 - 30
-CH₂- (Butyl)1.2 - 1.620 - 25
-CH₃ (Butyl)0.8 - 1.210 - 15

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. msu.edu For Butyl(methyl)phenylsulfanium, characteristic absorption bands would confirm the presence of its constituent parts. znaturforsch.coms-a-s.org The region between 1450 cm⁻¹ and 600 cm⁻¹ is known as the fingerprint region and provides a unique pattern for the molecule. msu.edu

Functional Group Characteristic Absorption Range (cm⁻¹) Vibration Type
Aromatic C-H3000 - 3100Stretching
Aliphatic C-H2850 - 3000Stretching msu.edu
Aromatic C=C1450 - 1600Stretching s-a-s.org
C-S600 - 800Stretching
S-O (in sulfones for comparison)1120-1150 and 1300-1350Symmetric & Asymmetric Stretching

Mass Spectrometry (MS) Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the intact molecular ion and its fragments, allowing for the determination of molecular weight and structural details. creative-proteomics.com For Butyl(methyl)phenylsulfanium, a soft ionization technique like electrospray ionization (ESI) would be used to generate the molecular ion. The resulting fragmentation pattern upon collision-induced dissociation (CID) would likely involve the loss of the butyl, methyl, or phenyl groups as neutral radicals or molecules. libretexts.orgwikipedia.orglibretexts.org

Chromatographic Separations Coupled with Mass Spectrometry (e.g., High-Performance Liquid Chromatography-Mass Spectrometry, Gas Chromatography-Mass Spectrometry)

Coupling chromatographic separation with mass spectrometry allows for the analysis of complex mixtures and the unambiguous identification of components.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) HPLC-MS is a powerful technique for the analysis of non-volatile, ionic organic compounds like Butyl(methyl)phenylsulfanium. scientistlive.comacs.org Separation can be achieved using various column types, including reversed-phase or ion-exchange columns. chromatographyonline.comsielc.comalwsci.com The eluent from the HPLC is directly introduced into the mass spectrometer, typically using an ESI source, which is well-suited for ionizing polar and ionic analytes. chromatographyonline.com This allows for both the separation of the sulfonium (B1226848) salt from any impurities or reactants and its positive identification based on its mass-to-charge ratio. scientistlive.com

Gas Chromatography-Mass Spectrometry (GC-MS) Direct analysis of sulfonium salts by GC-MS is generally not feasible due to their low volatility and thermal instability. These salts tend to decompose at the high temperatures required for GC analysis. However, derivatization techniques could potentially be employed to convert the sulfonium salt into a more volatile and thermally stable derivative prior to GC-MS analysis.

In-Situ Monitoring of Reaction Dynamics

Understanding the dynamics of a chemical reaction, including its kinetics and mechanism, requires monitoring the concentration of reactants, intermediates, and products in real-time. mt.com In-situ spectroscopic techniques are ideal for this purpose.

In-Situ Fourier Transform Infrared (FTIR) Spectroscopy In-situ FTIR spectroscopy allows for the continuous monitoring of a reaction mixture without the need for sample extraction. nih.govnih.govacs.org By immersing an attenuated total reflectance (ATR) probe into the reaction vessel, the IR spectrum of the reacting solution can be recorded at regular intervals. mt.com This enables the tracking of characteristic IR bands associated with the consumption of starting materials and the formation of Butyl(methyl)phenylsulfanium and any by-products. The kinetic profiles obtained provide valuable mechanistic insights into the reaction pathways. mt.comnih.gov

Q & A

Basic: What are the recommended synthesis methods for Butyl(methyl)phenylsulfanium, and how should its purity be validated?

Answer:
Synthesis typically involves nucleophilic substitution between a phenyl sulfide precursor and methyl/butyl halides under anhydrous conditions. For reproducibility, document reaction stoichiometry, solvent choice (e.g., dichloromethane), temperature control (±2°C), and inert atmosphere protocols . Purity validation requires ¹H/¹³C NMR to confirm structural integrity (e.g., sulfonium center resonance at δ 3.1–3.5 ppm) and high-resolution mass spectrometry (HRMS) to verify molecular ion peaks . For novel derivatives, include elemental analysis (C, H, S) with <1% deviation from theoretical values .

Basic: How should researchers characterize the stability of Butyl(methyl)phenylsulfanium in aqueous vs. non-polar solvents?

Answer:
Design stability assays by dissolving the compound in solvents (e.g., water, hexane) at controlled temperatures (20–40°C). Monitor degradation via UV-Vis spectroscopy (absorbance shifts at 250–300 nm for sulfonium bonds) and HPLC with a C18 column (retention time deviations >5% indicate instability) . Include kinetic studies (half-life calculations) and pH-dependent stability profiles (e.g., rapid hydrolysis in acidic media) .

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